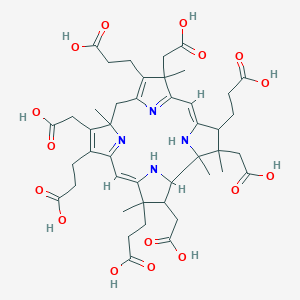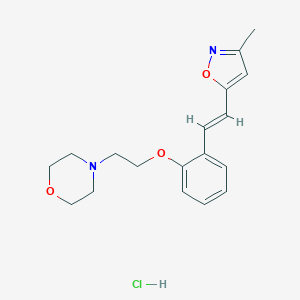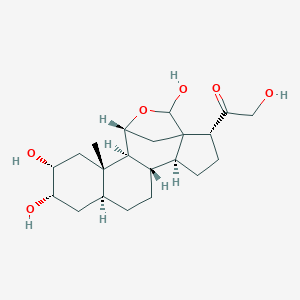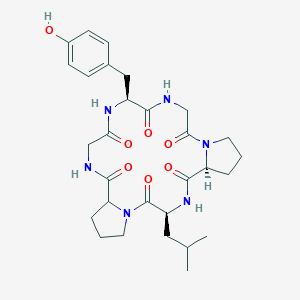
Benzathine cefotaxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzathine cefotaxime is a third-generation cephalosporin antibiotic that is commonly used in clinical practice. It is a long-acting antibiotic that is used to treat a variety of bacterial infections. This compound is synthesized by a chemical process and has a unique mechanism of action that makes it effective against a wide range of bacteria.
Wissenschaftliche Forschungsanwendungen
Benzathine cefotaxime has a wide range of scientific research applications. It is commonly used in microbiology and immunology research to study the mechanisms of bacterial resistance to antibiotics. This compound is also used in molecular biology research to study gene expression and protein synthesis. In addition, this compound is used in pharmacology research to study drug interactions and drug metabolism.
Wirkmechanismus
Benzathine cefotaxime works by inhibiting the growth and replication of bacteria. It does this by binding to the bacterial cell wall and disrupting the synthesis of peptidoglycan, a key component of the cell wall. This leads to the weakening and eventual death of the bacteria. This compound is effective against a wide range of bacteria, including gram-positive and gram-negative bacteria.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects. It is absorbed into the bloodstream and distributed throughout the body, where it targets and kills bacteria. This compound is metabolized by the liver and excreted in the urine. It has a half-life of approximately 8 hours, which makes it a long-acting antibiotic.
Vorteile Und Einschränkungen Für Laborexperimente
Benzathine cefotaxime has several advantages for lab experiments. It is a potent antibiotic that is effective against a wide range of bacteria, which makes it a useful tool for studying bacterial resistance to antibiotics. This compound is also a long-acting antibiotic, which means that it can be used to study the effects of antibiotics over an extended period of time. However, this compound has some limitations for lab experiments. It is a complex molecule that requires careful handling and storage to maintain its stability and purity. In addition, this compound is a relatively expensive antibiotic, which can limit its use in some lab experiments.
Zukünftige Richtungen
There are several future directions for benzathine cefotaxime research. One area of research is the development of new formulations of this compound that are more stable and easier to handle. Another area of research is the development of new antibiotics that are effective against antibiotic-resistant bacteria. Finally, there is a need for more research into the mechanisms of bacterial resistance to antibiotics, which could lead to the development of new strategies for combating bacterial infections.
Conclusion:
This compound is a potent antibiotic that has a wide range of scientific research applications. It is synthesized by a complex chemical process and has a unique mechanism of action that makes it effective against a wide range of bacteria. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for this compound research, including the development of new formulations and the development of new antibiotics.
Synthesemethoden
Benzathine cefotaxime is synthesized by a chemical process that involves the reaction of cefotaxime sodium with benzathine. The process involves the use of solvents and reagents that are carefully controlled to ensure the purity and quality of the final product. The synthesis of this compound is a complex process that requires a high level of expertise and precision.
Eigenschaften
CAS-Nummer |
127627-69-4 |
|---|---|
Molekularformel |
C48H54N12O14S4 |
Molekulargewicht |
1151.3 g/mol |
IUPAC-Name |
(6S,7S)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;N,N'-dibenzylethane-1,2-diamine |
InChI |
InChI=1S/2C16H17N5O7S2.C16H20N2/c2*1-6(22)28-3-7-4-29-14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-27-2)8-5-30-16(17)18-8;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h2*5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,23)(H,25,26);1-10,17-18H,11-14H2/b2*20-9-;/t2*10-,14-;/m00./s1 |
InChI-Schlüssel |
IILSVORLNYJFCF-KDBQXVQCSA-N |
Isomerische SMILES |
CC(=O)OCC1=C(N2C(=O)[C@@H]([C@@H]2SC1)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)C(=O)O.CC(=O)OCC1=C(N2C(=O)[C@@H]([C@@H]2SC1)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)C(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 |
SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O.CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 |
Kanonische SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O.CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 |
Synonyme |
BCTX benzathine cefotaxime |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4-ethyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237839.png)

![N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B237849.png)
![4-isopropyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237857.png)
![4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237859.png)